Lipophilicity Advantage Over Non-Methylated Parent Compound (LogP Δ = +0.67, 4.7-Fold Higher Partition)
The alpha-methyl group on the propanoic acid chain of CAS 1365836-85-6 raises the computed LogP to 1.03, compared with 0.36 for the non-methylated analog 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6) . This ΔLogP of +0.67 translates to an approximately 4.7-fold increase in the n-octanol/water partition coefficient. Both compounds share an identical topological polar surface area (TPSA = 55.12 Ų), meaning the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity—a favorable profile for balancing passive permeability and aqueous solubility in drug-design programs .
| Evidence Dimension | Lipophilicity (computed LogP) and TPSA |
|---|---|
| Target Compound Data | LogP = 1.0256; TPSA = 55.12 Ų (ChemScene computational chemistry data, CAS 1365836-85-6 hydrochloride salt) |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6): LogP = 0.3578 (experimental); TPSA = 55.12 Ų (ChemSrc) |
| Quantified Difference | ΔLogP = +0.67 (4.7-fold higher partition coefficient); TPSA difference = 0.00 Ų |
| Conditions | Computed LogP (target compound, ChemScene) vs. experimentally derived LogP (comparator, ChemSrc); TPSA values from both sources calculated using identical algorithm (Ertl method) |
Why This Matters
A 4.7-fold higher partition coefficient directly impacts membrane permeability in cell-based assays, meaning the non-methylated analog cannot serve as a permeability-matched surrogate in SAR studies.
